Exploiting a Defined N-Propyl Side Chain for Optimized Lipophilicity
While direct experimental data for the target compound is unavailable in public sources, a key differentiator is its N-propyl group. Compared to the unsubstituted tetrazole-5-carboxamide core or analogs with shorter N-alkyl chains (e.g., N-methyl or N-ethyl), the N-propyl substituent is expected to increase lipophilicity (cLogP), potentially improving membrane permeability and metabolic stability. This is a class-level inference based on the fundamental principles of medicinal chemistry and the known properties of alkyl substituents.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 1.62 (Estimated) |
| Comparator Or Baseline | 2H-tetrazole-5-carboxamide (unsubstituted core): cLogP = -1.25 |
| Quantified Difference | Δ cLogP = +2.87 (Estimated increase in lipophilicity) |
| Conditions | In silico calculation |
Why This Matters
This lipophilicity shift is critical for achieving desirable drug-like properties, influencing absorption, distribution, and target engagement, and distinguishes this compound from less lipophilic analogs.
- [1] PubChem. (n.d.). 2H-tetrazole-5-carboxamide. Retrieved April 16, 2026. View Source
